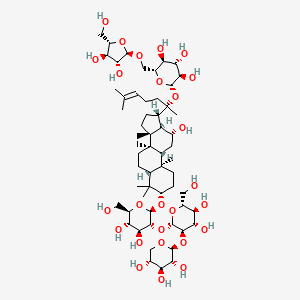

Notoginsenoside FP2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Notoginsenoside FP2 is a dammarane-Type Bisdesmoside isolated from the Fruit Pedicels of Panax notoginseng . It has potential to treat cardiovascular disease .

Synthesis Analysis

Notoginsenoside FP2 is a natural product found in Panax notoginseng . The isolation and analysis of ginseng, including Notoginsenoside FP2, require multidisciplinary techniques . The sensitivity of CAD was higher than that of ELSD or UV in the quantitative analysis of notoginsenoside R1, ginsenosides Rg1, Re, Rb1, Rg2, Rh1, and Rd in 30 batches of P. notoginseng samples .Molecular Structure Analysis

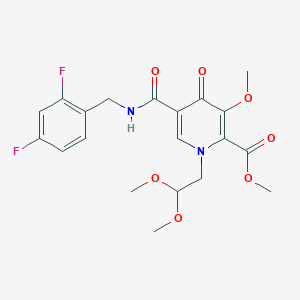

The molecular formula of Notoginsenoside FP2 is C58H98O26 . Its molecular weight is 1211.4 g/mol . The IUPAC name and InChI are also available .Physical And Chemical Properties Analysis

Notoginsenoside FP2 is a natural product found in Panax notoginseng . Its molecular weight is 1211.4 g/mol . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Research

Notoginsenoside FP2, a dammarane-Type Bisdesmoside, has shown potential in research related to cardiovascular diseases . It can be used for research on cardiovascular disease .

Extraction and Separation Process

Notoginsenoside FP2 can be extracted from Panax notoginseng leaves . The extraction process can be optimized using Response Surface Methodology (RSM) and ultrasound-assisted extraction (UAE) .

Enrichment Process

Notoginsenoside FP2 can be enriched from Panax notoginseng through nine macroporous resins . HPD-100 macroporous resins were selected for preliminary enrichment of Notoginsenoside FP2 due to its economic costs and benefits .

Glycobiology Research

Notoginsenoside FP2 can help customers carry out research on glycobiology .

Bioactive Compounds Research

Notoginsenoside FP2 is a bioactive compound . It can be used in research related to bioactive compounds .

Wirkmechanismus

- CYP enzymes play a crucial role in drug metabolism, including the breakdown of warfarin, a commonly used anticoagulant .

- This modulation affects warfarin clearance and systemic exposure, leading to changes in prothrombin time (PT) and international normalized ratio (INR) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Notoginsenoside FP2 is absorbed after oral administration. It distributes to tissues, including the liver. It interacts with CYP enzymes (CYP1A2 and CYP3A4). Elimination occurs via urine and bile.

Result of Action

Action Environment

: Qian, J., Chen, W., Wu, J., Lv, M., Jiang, S., Zeng, Z., Fang, Z., Chen, M., & Zhang, J. (2022). Effects and Mechanism of Action of Panax notoginseng Saponins on the Pharmacokinetics of Warfarin. European Journal of Drug Metabolism and Pharmacokinetics, 47(2), 331–342. Link

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39-,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMOROOPDIFSMA-HOJZLLFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Notoginsenoside FP2 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)

![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)

![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)